N-(4-Butoxyphenyl)acetamide physical and chemical properties
N-(4-Butoxyphenyl)acetamide physical and chemical properties
An In-depth Technical Guide to N-(4-Butoxyphenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(4-Butoxyphenyl)acetamide, also known as 4'-Butoxyacetanilide, is an aromatic amide derivative. Structurally, it is an analog of the widely used analgesic and antipyretic drug, acetaminophen (B1664979) (paracetamol), where the hydroxyl group at the para position is replaced by a butoxy group (-OC₄H₉). This modification in chemical structure significantly alters its physicochemical properties, which in turn can influence its pharmacokinetic profile and biological activity. This document provides a comprehensive overview of the known physical and chemical properties of N-(4-Butoxyphenyl)acetamide, detailed experimental protocols for their determination, and a discussion of its synthesis and potential biological relevance.
Chemical Identity and Structure
| Identifier | Value |
| IUPAC Name | N-(4-butoxyphenyl)acetamide[1][2] |
| Synonyms | 4'-Butoxyacetanilide, p-Butoxyacetanilide, O-Butyl paracetamol[3][4] |
| CAS Number | 23563-26-0[2][5] |
| Molecular Formula | C₁₂H₁₇NO₂[2][3][5] |
| Molecular Weight | 207.27 g/mol [1][2][5] |
| InChI Key | JYMFGHFNWSMPBP-UHFFFAOYSA-N[5][6] |
| Canonical SMILES | CCCCOC1=CC=C(C=C1)NC(=O)C[5][6] |
Physical Properties
The physical state and solubility characteristics of a compound are critical for its handling, formulation, and biological absorption. N-(4-Butoxyphenyl)acetamide is typically a white crystalline solid at room temperature.[4][7]
| Property | Value | Source |
| Physical State | Powder Solid / White Crystalline Powder | [4][7][8] |
| Appearance | White | [8] |
| Melting Point | 100-114 °C[3][4][5][9][10] | Literature |
| 110-112 °C | [8] | |
| Boiling Point | 377.2 °C at 760 mmHg | [3][9] |
| 346.3 °C (rough estimate) | [4][10] | |
| Density | 1.057 g/cm³ | [3][9] |
| 1.0681 g/cm³ (rough estimate) | [4] | |
| Solubility | No quantitative data available. Described as insoluble in water and soluble in alcohol and chloroform.[11] | [11] |
| Refractive Index | 1.535 (estimate) | [3] |
| 1.5220 (estimate) | [4][10] | |
| Vapor Pressure | 6.84E-06 mmHg at 25°C | [3] |
Chemical and Spectroscopic Properties
Spectroscopic data is fundamental for the structural elucidation and confirmation of the compound's identity.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₇NO₂ | [2][3][5] |
| Monoisotopic Mass | 207.125928785 Da | [1][6] |
| Topological Polar Surface Area | 38.3 Ų | [1][7] |
| XLogP3 (Predicted) | 2.5 | [1] |
| Hydrogen Bond Donor Count | 1 | [12] |
| Hydrogen Bond Acceptor Count | 2 | [7] |
| Rotatable Bond Count | 5 | [7] |
-
¹H NMR: Expected signals would include aromatic protons on the disubstituted benzene (B151609) ring (typically appearing as two doublets), a singlet for the acetyl methyl group, a singlet for the N-H proton, and multiplets for the butoxy chain protons.[13]
-
¹³C NMR: Signals would correspond to the carbons of the aromatic ring, the carbonyl carbon of the amide, the methyl carbon of the acetyl group, and the four distinct carbons of the butoxy group.
-
IR Spectroscopy: Key vibrational bands would include N-H stretching (around 3300 cm⁻¹), C=O stretching of the amide (amide I band, ~1680 cm⁻¹), and C-N stretching and N-H bending (amide II band, ~1540 cm⁻¹). Aromatic C-H and C=C stretching, as well as C-O stretching from the ether linkage, would also be present.[13]
-
Mass Spectrometry (MS): The molecular ion peak (M+) would be observed at m/z 207. Subsequent fragmentation would likely involve the loss of the acetyl group and cleavage of the butoxy chain.[6]
Experimental Protocols
Synthesis of N-(4-Butoxyphenyl)acetamide
A common and logical synthetic route to N-(4-Butoxyphenyl)acetamide is a two-step process starting from 4-nitrophenol (B140041).
Step 1: Williamson Ether Synthesis of 4-Butoxynitrobenzene
-
Reaction Setup: To a solution of 4-nitrophenol in a suitable polar aprotic solvent (e.g., acetone, DMF), add a base such as potassium carbonate (K₂CO₃).
-
Alkylation: Add 1-bromobutane (B133212) to the mixture.
-
Reaction Conditions: Heat the mixture under reflux for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture, filter off the inorganic salts, and remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization.
Step 2: Reduction of the Nitro Group and Acetylation
-
Reduction: Reduce the nitro group of 4-butoxynitrobenzene to an amine (4-butoxyaniline). This can be achieved using various methods, such as catalytic hydrogenation (H₂ over Pd/C) or chemical reduction (e.g., SnCl₂ in HCl).
-
Acetylation: Acetylate the resulting 4-butoxyaniline (B1265475) to form the final product. To a solution of 4-butoxyaniline in a solvent like dichloromethane (B109758) (CH₂Cl₂) or ethyl acetate, add acetic anhydride (B1165640) or acetyl chloride, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the acid byproduct.[14]
-
Purification: The reaction is stirred at room temperature until completion (monitored by TLC). The mixture is then washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is evaporated. The final product, N-(4-Butoxyphenyl)acetamide, is purified by recrystallization, typically from an ethanol/water mixture.[15]
Determination of Melting Point
-
Sample Preparation: A small amount of the purified, dry crystalline N-(4-Butoxyphenyl)acetamide is packed into a capillary tube.
-
Apparatus: The capillary tube is placed in a calibrated melting point apparatus.
-
Measurement: The temperature is raised slowly (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted. This provides the melting range, which for a pure compound should be narrow.
Spectroscopic Analysis
-
Sample Preparation: For NMR, dissolve a few milligrams of the compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). For IR, the sample can be prepared as a KBr pellet or analyzed as a thin film. For MS, the sample is introduced into the mass spectrometer, often after being dissolved in a volatile solvent.[14]
-
Data Acquisition: The prepared sample is analyzed using the respective spectrometer (NMR, FT-IR, MS).[16]
-
Data Interpretation: The resulting spectra are analyzed to confirm the presence of key functional groups and the overall molecular structure, comparing the data to expected values and known compounds.[17]
Biological Activity and Signaling Pathways
There is limited specific research on the biological mechanism of action for N-(4-Butoxyphenyl)acetamide itself. However, as an analog of acetaminophen, its potential biological activities can be contextualized. Acetaminophen's analgesic effects are believed to be mediated, in part, through its metabolite AM404, which acts on the endocannabinoid system.[18] It is plausible that N-(4-Butoxyphenyl)acetamide could be metabolized in a way that influences similar or different pathways.
Derivatives of acetamide (B32628) have been investigated for a range of biological activities, including analgesic, anti-inflammatory, antioxidant, and anti-cancer effects.[19] For instance, some N-phenylacetamide derivatives are known to inhibit cyclooxygenase (COX) enzymes, a key mechanism for non-steroidal anti-inflammatory drugs (NSAIDs).[19] A hypothetical investigation into the anti-inflammatory potential of N-(4-Butoxyphenyl)acetamide would follow a logical workflow.
Safety and Handling
N-(4-Butoxyphenyl)acetamide is classified as a skin sensitizer (B1316253) and may cause an allergic skin reaction.[1][7] Standard laboratory safety precautions should be followed.[3]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye protection.[5][8]
-
Handling: Avoid breathing dust. Handle in a well-ventilated area.[8]
-
Storage: Store in a cool, dry place in a tightly closed container.[3][8]
-
Incompatibilities: Avoid contact with strong oxidizing agents.[3][8]
Conclusion
N-(4-Butoxyphenyl)acetamide is a well-defined chemical entity with established physical properties. Its structural similarity to acetaminophen suggests potential for biological activity, though this remains an area for further investigation. The synthetic routes are straightforward, allowing for its preparation for research purposes. The data and protocols presented in this guide offer a foundational resource for scientists working with or interested in exploring the properties and potential applications of this compound.
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